molecular formula C27H28O2 B14288060 1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione CAS No. 121586-89-8

1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione

Cat. No.: B14288060
CAS No.: 121586-89-8
M. Wt: 384.5 g/mol
InChI Key: SLTMBWZXLCRZMZ-UHFFFAOYSA-N
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Description

1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hexyl group attached to one of the phenyl rings and a phenylpropane-1,3-dione moiety attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then react with a suitable carbonyl compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other carbon-carbon bond-forming reactions under controlled conditions. The reaction conditions typically include anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The biphenyl core and phenylpropane-1,3-dione moiety can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is unique due to its combination of a biphenyl core with a hexyl group and a phenylpropane-1,3-dione moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

121586-89-8

Molecular Formula

C27H28O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-(4-hexylphenyl)phenyl]-3-phenylpropane-1,3-dione

InChI

InChI=1S/C27H28O2/c1-2-3-4-6-9-21-12-14-22(15-13-21)23-16-18-25(19-17-23)27(29)20-26(28)24-10-7-5-8-11-24/h5,7-8,10-19H,2-4,6,9,20H2,1H3

InChI Key

SLTMBWZXLCRZMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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